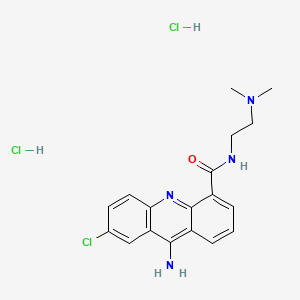
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C18H21Cl3N4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridine core, a carboxamide group, and a dimethylaminoethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and carboxylic acids.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced through substitution reactions, often using reagents like ammonia and chlorine gas.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain is attached via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with specific proteins, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A similar compound used as a fluorescent dye and in DNA studies.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Mitoxantrone: A related compound used as an anticancer agent.
Uniqueness
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is unique due to its specific structure, which combines an acridine core with a carboxamide group and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
89459-21-2 |
|---|---|
Molekularformel |
C18H21Cl3N4O |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13;;/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24);2*1H |
InChI-Schlüssel |
NPWNOKYMASKXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
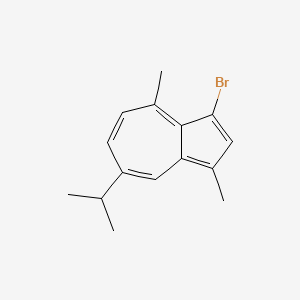
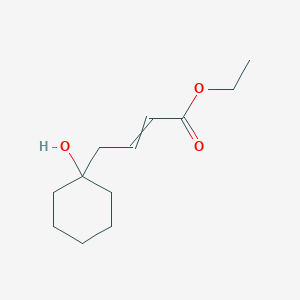

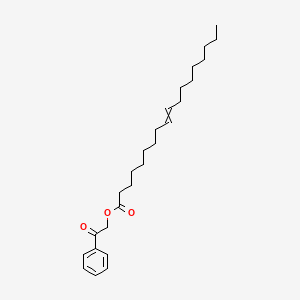

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
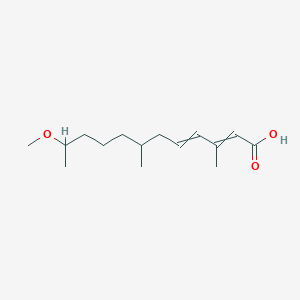
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)


